1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose
Overview
Description
“1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose” is a chemical compound. It is a derivative of galactose, which is a type of sugar . The compound has a molecular formula of C19H26O8S .
Synthesis Analysis
The synthesis of this compound involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals. Among these, the 3,4-O-isopropylidene derivatives can be obtained with high yield.Molecular Structure Analysis
The molecular structure of this compound is complex. It includes an isopropylidene group, which is a type of protective group commonly used in organic chemistry .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can participate in atom transfer radical polymerization (ATRP), a type of controlled radical polymerization .Physical And Chemical Properties Analysis
The compound has a melting point of 92°C . Its boiling point is predicted to be 513.7±45.0 °C, and its density is predicted to be 1.230±0.06 g/cm3 .Scientific Research Applications
Synthesis and Spectroscopy
Derivatives of 6-amino-6-deoxy-D-galactose-6-15N were synthesized using 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose. This synthesis aids in studying the structure of 6-amino-6-deoxy-D-galactose derivatives through proton- and 13C-NMR spectroscopy. These derivatives have potential applications in exploring the properties and interactions of amino sugars (Coxon & Reynolds, 1980).
Disaccharide Synthesis
The compound is used in synthesizing specific disaccharides, such as 6-O-α-D-glucopyranosyl-D-galactose and 3-O-α-D-glucopyranosyl-D-galactose. These disaccharides are synthesized through reactions involving 1,2:3,4-di-O-isopropylidene-α-D-galactose and subsequent removal of protecting groups. Disaccharides synthesized this way have significance in studying carbohydrate chemistry and glycosylation processes (Flowers, 1971).
Heptitol Synthesis
Ethynylation of 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose, a derivative of 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose, leads to the synthesis of various sugar derivatives like D-glycero-D-galacto-heptitol. These substances have potential applications in the synthesis of complex carbohydrates and in studying carbohydrate-based pharmaceuticals (Hems, Horton, & Nakadate, 1972).
Glycopeptide Libraries
The compound is employed in the synthesis of chiral O-(Z-alpha-aminoacyl) sugars. These sugars are key building blocks for glycopeptide libraries, crucial in the development of peptide-based drugs and glycomimetics (Katritzky, Angrish, & Narindoshvili, 2007).
Carbohydrate Ring Conformation Studies
1,2:3,4-di-O-isopropylidene-alpha-d-galactopyranose, a related derivative, is used in studies to determine the conformation of the galactose ring in solution and crystalline form. Understanding these conformations is vital in the design and synthesis of new carbohydrate-based molecules (Roslund et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSZKNLORWSMQ-DRRXZNNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471242 | |
Record name | [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose | |
CAS RN |
4478-43-7, 70932-39-7 | |
Record name | α-D-Galactopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-, 6-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4478-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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